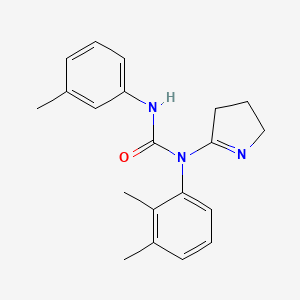

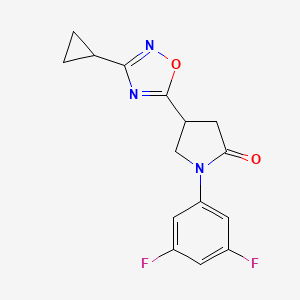

![molecular formula C15H20ClNO3 B2528197 9-苄基-3-氧杂-9-氮杂双环[3.3.1]壬烷-7-羧酸盐酸盐 CAS No. 1823562-03-3](/img/structure/B2528197.png)

9-苄基-3-氧杂-9-氮杂双环[3.3.1]壬烷-7-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride" is a bicyclic structure that is part of a class of compounds known for their potential as peptidomimetics and as intermediates in organic synthesis. These compounds are characterized by their rigid frameworks, which can mimic the conformation of peptides and are thus of interest in drug discovery and development.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored through various methods. For instance, the intramolecular 1,3-dipolar cycloaddition has been used to prepare single diastereoisomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes, which are structurally similar to the compound . Sequential 'condensation–iodolactonization' reactions have been employed to synthesize 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones, demonstrating the versatility of bicyclic frameworks in organic synthesis . Additionally, an efficient synthesis route for azabicyclo[4.3.0]alkane amino acids, which are rigid dipeptide mimetics, has been reported, highlighting the relevance of these structures in mimicking biologically active peptides .

Molecular Structure Analysis

The molecular structure of these bicyclic compounds is crucial for their biological activity. The stereochemistry and rigidity of the framework can significantly influence the interaction with biological targets. For example, the synthesis of all eight stereoisomers of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester has been achieved, showcasing the importance of stereocontrolled synthesis in obtaining compounds with desired biological properties .

Chemical Reactions Analysis

Bicyclic compounds like the one can undergo various chemical reactions. A novel protocol for the preparation of functionalized 9-azabicyclo[3.3.1]nonane derivatives has been developed, which involves a cascade reaction starting from 3-formylchromones . Tautomerism has been observed in 9-azabicyclo[4.2.1]nonan-1-ols, which can exist in equilibrium with corresponding aminocyclooctanones, indicating the dynamic nature of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their structural features. For instance, the synthesis of 7-benzyl-7-aza-3-thiabicyclo[3.3.1]nonane hydroperchlorate has been described, with the compound's melting point and spectral data confirming its structure . The stability of these compounds is also of interest, as demonstrated by the synthesis of 9-azabicyclo[3.3.1]nonane N-oxyl, a stable nitroxyl radical with high activity in catalytic oxidation reactions .

科学研究应用

新颖的化学合成和生物活性

合成和评估新颖的化合物,包括双环和三环结构的各种衍生物,一直是最近研究的重点,目的是探索它们在药物化学中的潜在生物活性和应用。例如,对水杨酸衍生物和三嗪骨架杂环化合物的研究表明具有显着的药理特性,包括抗焦虑样、抗菌和抗癌活性。这些研究强调了开发新的合成方法和了解此类化合物的生物学效应的兴趣,这可能为 9-苄基-3-氧杂-9-氮杂双环[3.3.1]壬烷-7-羧酸盐酸盐在类似背景下的研究应用奠定基础。

合成和药理潜力:对 3-氮杂双环 [3.3.1] 壬烷酮衍生物的研究重点介绍了它们由曼尼希反应合成,并研究了它们的生物活性,特别是对各种微生物菌株的活性。此类研究强调了结构修饰对于增强生物活性的重要性,并可能暗示探索 9-苄基-3-氧杂-9-氮杂双环[3.3.1]壬烷-7-羧酸盐酸盐药理应用的潜在研究途径 (Mazimba & Mosarwa, 2015)。

生物技术应用:探索从生物质生产化学品的生物技术途径,包括将羧酸转化为有价值的生物可再生化学品,是一个不断增长的研究领域。例如,乳酸已被强调为通过生物技术途径生产一系列化学品的关键原料。该研究方向可能表明 9-苄基-3-氧杂-9-氮杂双环[3.3.1]壬烷-7-羧酸盐酸盐在生产生物可再生化学品或作为各种合成途径的前体中的潜在生物技术应用 (Gao, Ma, & Xu, 2011)。

催化应用:开发用于饱和 C-H 键选择性官能化的金属卟啉催化剂反映了对有机合成和工业应用具有影响的研究领域。这个研究领域提供了对复杂有机分子在合成药理活性化合物或改性现有分子以增强其生物活性的催化作用中的潜力的见解 (Che et al., 2011)。

属性

IUPAC Name |

9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3.ClH/c17-15(18)12-6-13-9-19-10-14(7-12)16(13)8-11-4-2-1-3-5-11;/h1-5,12-14H,6-10H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWORJRUFJNNUBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2COCC1N2CC3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

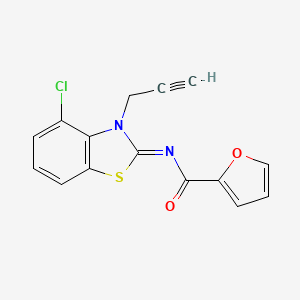

![N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2528114.png)

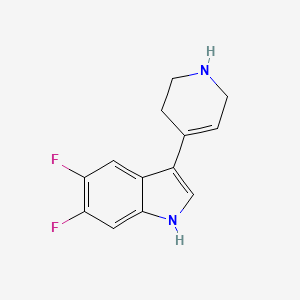

![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ylmethyl)prop-2-enamide](/img/structure/B2528116.png)

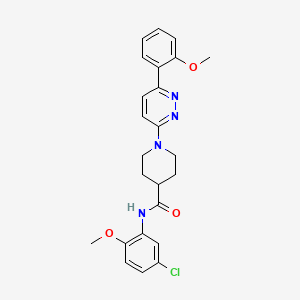

![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2528126.png)

![[3-Amino-5-(2-fluoroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2528134.png)

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido](/img/structure/B2528135.png)

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2528136.png)